molecular formula C6H10O4 B13422789 (2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol

(2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol

Cat. No.: B13422789
M. Wt: 146.14 g/mol
InChI Key: YVECGMZCTULTIS-JKUQZMGJSA-N
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Description

(2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol is a chemical compound with a unique structure that includes a pyran ring with hydroxyl and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol can be achieved through several synthetic routes. One common method involves the use of Diels-Alder reactions followed by oxidation and reduction steps. The reaction conditions typically include the use of catalysts such as Lewis acids and bases to facilitate the formation of the pyran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form diols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce various diols.

Scientific Research Applications

(2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a substrate in metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and hydroxymethyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical effects. The compound may modulate specific pathways by inhibiting or activating enzymes, leading to various physiological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol include other pyran derivatives and diols with similar structural features. Examples include:

  • This compound analogs with different substituents on the pyran ring.
  • Other dihydropyran compounds with hydroxyl groups in different positions.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and hydroxymethyl groups

Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

(2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol

InChI

InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5+,6-/m0/s1

InChI Key

YVECGMZCTULTIS-JKUQZMGJSA-N

Isomeric SMILES

C1=CO[C@@H]([C@H]([C@H]1O)O)CO

Canonical SMILES

C1=COC(C(C1O)O)CO

Origin of Product

United States

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